molecular formula C8H8ClN3O2 B1286315 5-Amino-1H-indazole-3-carboxylic acid hydrochloride CAS No. 1177307-67-3

5-Amino-1H-indazole-3-carboxylic acid hydrochloride

Cat. No.: B1286315
CAS No.: 1177307-67-3
M. Wt: 213.62 g/mol
InChI Key: HVEUSLAIRVAUAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Amino-1H-indazole-3-carboxylic acid hydrochloride is a heterocyclic compound that belongs to the indazole family Indazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Scientific Research Applications

5-Amino-1H-indazole-3-carboxylic acid hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Future Directions

Indazole derivatives have gained considerable attention in the field of medicinal chemistry due to their diverse biological activities . Therefore, future research may focus on the synthesis and biological evaluation of 5-Amino-1H-indazole-3-carboxylic acid hydrochloride and its derivatives.

Mechanism of Action

Target of Action

5-Amino-1H-indazole-3-carboxylic acid hydrochloride is a type of indazole derivative . Indazole derivatives have been found to interact with various targets, including CHK1 and CHK2 kinases and the cell volume-regulated human kinase h-sgk (human serum and glucocorticoid dependent kinase or SGK) . These kinases play a crucial role in cell cycle regulation and cellular stress responses . Another potential target is the Sphingosine-1 phosphate receptor-1 (S1P1) , which is involved in maintaining endothelial barrier integrity .

Mode of Action

Indazole derivatives are known to inhibit, regulate, and/or modulate their targets . For instance, they can inhibit CHK1 and CHK2 kinases, potentially leading to cell cycle arrest and apoptosis . They can also activate or desensitize S1P1, influencing endothelial barrier integrity and lymphocyte circulation .

Biochemical Pathways

The biochemical pathways affected by this compound are likely to be those involving its targets. For example, the inhibition of CHK1 and CHK2 kinases can disrupt the cell cycle and trigger apoptosis . The modulation of S1P1 can affect the sphingosine-1-phosphate signaling pathway, influencing endothelial barrier integrity and lymphocyte circulation .

Result of Action

The molecular and cellular effects of this compound are likely to be related to its mode of action. For instance, the inhibition of CHK1 and CHK2 kinases can lead to cell cycle arrest and apoptosis . The modulation of S1P1 can influence endothelial barrier integrity and lymphocyte circulation . Some indazole derivatives have shown antitumor activity , suggesting potential therapeutic applications for this compound.

Biochemical Analysis

Biochemical Properties

5-Amino-1H-indazole-3-carboxylic acid hydrochloride plays a vital role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as protein kinases, which are crucial for cell signaling pathways. The interaction between this compound and these enzymes can lead to the modulation of cellular processes, including cell growth and differentiation . Additionally, this compound can bind to specific proteins, altering their function and stability, which further influences biochemical pathways .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can activate or inhibit specific signaling pathways, leading to changes in cell proliferation, apoptosis, and differentiation . Moreover, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins, thereby altering the transcriptional landscape of the cell . These changes in gene expression can have downstream effects on cellular metabolism, impacting the production and utilization of metabolites .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation . For example, this compound has been shown to inhibit protein kinases by binding to their active sites, preventing substrate phosphorylation and subsequent signal transduction . Additionally, this compound can modulate gene expression by interacting with transcription factors, leading to changes in the expression of target genes . These molecular interactions are crucial for understanding the compound’s effects on cellular processes and its potential therapeutic applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. This compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over extended periods. Its long-term effects on cellular function can vary depending on the experimental conditions and the duration of exposure . In vitro studies have shown that prolonged exposure to this compound can lead to sustained changes in cell signaling pathways and gene expression, which may have implications for its use in therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound in animal models can vary with different dosages. Studies have shown that low to moderate doses of this compound can have beneficial effects on cellular function and overall health . At high doses, this compound can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of careful dosage optimization in preclinical studies to ensure the compound’s safety and efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1H-indazole-3-carboxylic acid hydrochloride typically involves the following steps:

    Formation of the Indazole Ring: The indazole ring can be synthesized through the cyclization of appropriate precursors. One common method involves the reaction of hydrazine derivatives with ortho-substituted aromatic aldehydes or ketones.

    Introduction of the Amino Group: The amino group can be introduced through nitration followed by reduction. For example, nitration of the indazole ring can be achieved using nitric acid, followed by reduction with a suitable reducing agent such as tin(II) chloride.

    Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of the indazole derivative with carbon dioxide under basic conditions.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and cost-effective reagents to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Amino-1H-indazole-3-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced back to the amino group.

    Coupling Reactions: The carboxylic acid group can participate in coupling reactions to form amides or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as tin(II) chloride or iron powder are commonly used.

    Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides can be used under acidic or basic conditions.

    Coupling Reactions: Coupling agents like carbodiimides (e.g., EDC) are used for amide bond formation.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted indazole derivatives.

    Coupling Reactions: Amides or esters.

Comparison with Similar Compounds

Similar Compounds

    Indazole-3-carboxylic acid: Lacks the amino group at the 5-position.

    5-Nitro-1H-indazole-3-carboxylic acid: Contains a nitro group instead of an amino group.

    1H-indazole-3-carboxylic acid: Lacks the amino group at the 5-position.

Uniqueness

5-Amino-1H-indazole-3-carboxylic acid hydrochloride is unique due to the presence of both the amino group at the 5-position and the carboxylic acid group at the 3-position. This combination of functional groups allows for diverse chemical reactivity and potential biological activities, making it a valuable compound for research and development.

Properties

IUPAC Name

5-amino-1H-indazole-3-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2.ClH/c9-4-1-2-6-5(3-4)7(8(12)13)11-10-6;/h1-3H,9H2,(H,10,11)(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVEUSLAIRVAUAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)C(=NN2)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.